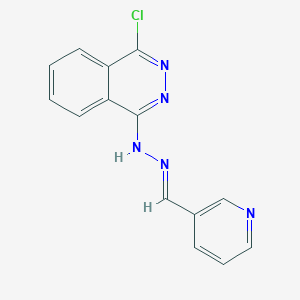

nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound that is part of a collection of rare and unique chemicals . It is used by early discovery researchers .

Synthesis Analysis

The synthesis of nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone involves the reaction of nicotinaldehydes with aminocrotonoates in the presence of p-TsOH at room temperature . This reaction is a variation of the imine forming reaction .Molecular Structure Analysis

The molecular structure of nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone involves rotation of the fragments about the C-N and N-N bonds . The amino nitrogen atom is pyramidal . Protonation of the hydrazone leads to the formation of a three-ring cation .Chemical Reactions Analysis

The chemical reactions involving nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone include the Wolff-Kishner reduction . This reaction involves the conversion of aldehydes and ketones to a hydrazone derivative by reaction with hydrazine . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .科学的研究の応用

Quantum Technologies and Fundamental Research

Nicotinaldehyde hydrazone plays a role in the development of quantum technologies. Quantum mechanics, which governs the microscopic world, has led to breakthroughs in fields like quantum computing, quantum state sensors, and time synchronization protocols. Researchers at CERN, the world’s largest particle physics lab, are exploring the control of individual quantum systems, including atoms and ions, to create powerful applications .

Cultural Heritage Preservation

Radiation technology finds applications in preserving cultural heritage. Nicotinaldehyde hydrazone could potentially contribute to this field. By understanding its interactions with materials, scientists can develop innovative preservation methods for artifacts, manuscripts, and artworks .

作用機序

Target of Action

Nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone is a complex compound with multiple potential targets. It has been found to have significant antileishmanial activity against the Leishmania braziliensis parasite . This suggests that the compound’s primary targets may be specific proteins or enzymes within this parasite.

Mode of Action

It has been suggested that oxidative stress could be a possible mode of action . This means that the compound might interact with its targets by inducing oxidative stress, leading to damage or death of the parasite cells.

Result of Action

The result of nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone’s action is the inhibition of the growth of Leishmania braziliensis, a parasite responsible for cutaneous leishmaniasis . This inhibition is likely due to the compound’s induction of oxidative stress within the parasite cells, leading to their damage or death.

将来の方向性

The future directions for research on nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone could involve further exploration of its anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities . Further studies could also explore its potential applications in pharmaceuticals and agrochemical fields .

特性

IUPAC Name |

4-chloro-N-[(E)-pyridin-3-ylmethylideneamino]phthalazin-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN5/c15-13-11-5-1-2-6-12(11)14(20-18-13)19-17-9-10-4-3-7-16-8-10/h1-9H,(H,19,20)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDMERSRRLQWIV-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]phthalazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)

![3-(5-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5562912.png)

![1-{4-[(4-acetyl-6-hydroxy-1,4-diazepan-1-yl)methyl]-2-thienyl}ethanone](/img/structure/B5562915.png)

![3-{2-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5562919.png)

![1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5562924.png)

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine](/img/structure/B5562946.png)

![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5562952.png)

![8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562956.png)

![(4aS*,7aR*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5562960.png)

![1-(3-chlorophenyl)-4-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-2-piperazinone](/img/structure/B5562970.png)

![N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate](/img/structure/B5562991.png)